Cas no 146663-67-4 (1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI))
146663-67-4 structure
Product Name:1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI)
Numero CAS:146663-67-4
MF:C44H54O17
MW:854.889375209808
CID:175079
PubChem ID:6449963
Update Time:2025-04-19
1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI)
- [(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-
- 1,4,6,7(6aH,10H)-Naphthacenetetrone, 8-acetyl-10-((5-((2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-alpha-L-xylo-hexopyranosyl)oxy)tetrahydro-6-methyl-2H-pyran-2-yl)oxy)-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-, (2S-(2alpha(6aR*,10S*,10aS*),5beta(2Z,4S*),6alpha))-
- Dutomycin
- CHEBI:171673
- 146663-67-4
- [(2S,3R,4R,6S)-6-[(2R,3S,6S)-6-[[(1S,4aS,12aR)-3-acetyl-4,4a,6,12a-tetrahydroxy-9-methoxy-11-methyl-2,5,7,10-tetraoxo-1,12-dihydrotetracen-1-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] (Z,4R)-2,4-dimethylhept-2-enoate
-
- Inchi: 1S/C44H54O17/c1-10-11-18(2)14-19(3)41(52)61-39-23(7)58-29(17-42(39,8)53)59-26-12-13-28(57-22(26)6)60-40-36(49)31(21(5)45)37(50)44(55)38(51)32-24(16-43(40,44)54)20(4)30-33(35(32)48)25(46)15-27(56-9)34(30)47/h14-15,18,22-23,26,28-29,39-40,48,50,53-55H,10-13,16-17H2,1-9H3/b19-14-/t18-,22-,23+,26+,28+,29+,39-,40-,42-,43-,44-/m1/s1
- Chiave InChI: ZYPYHMZLLIDAAL-WNMWLNICSA-N
- Sorrisi: O([C@H]1CC[C@@H]([C@@H](C)O1)O[C@H]1C[C@](C)([C@@H]([C@H](C)O1)OC(/C(/C)=C\[C@H](C)CCC)=O)O)[C@@H]1C(C(C(C)=O)=C([C@]2(C(C3C(=C4C(C=C(C(C4=C(C)C=3C[C@]21O)=O)OC)=O)O)=O)O)O)=O
Proprietà calcolate
- Massa esatta: 854.3361
- Massa monoisotopica: 854.3361
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 17
- Conta atomi pesanti: 61
- Conta legami ruotabili: 12
- Complessità: 1920
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 11
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 259
- XLogP3: 4.2
Proprietà sperimentali
- Densità: 1.43
- Punto di ebollizione: 1022.1°Cat760mmHg
- Punto di infiammabilità: 302.5°C
- Indice di rifrazione: 1.621
- PSA: 258.95000
- LogP: 3.27030
1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI) Letteratura correlata
-
Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
146663-67-4 (1,4,6,7(6aH,10H)-Naphthacenetetrone,8-acetyl-10-[[5-[[2,6-dideoxy-4-O-(2,4-dimethyl-1-oxo-2-heptenyl)-3-C-methyl-a-L-xylo-hexopyranosyl]oxy]tetrahydro-6-methyl-2H-pyran-2-yl]oxy]-10a,11-dihydro-5,6a,9,10a-tetrahydroxy-2-methoxy-12-methyl-,[2S-[2a(6aR*,10S*,10aS*),5b(2Z,4S*),6a]]- (9CI)) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
上海嵘奥生物技术有限公司
Membro d'oro
CN Fornitore
Reagenti
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso